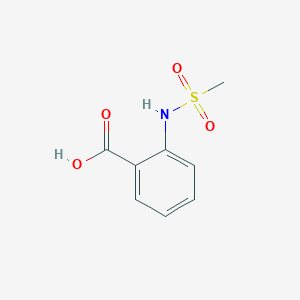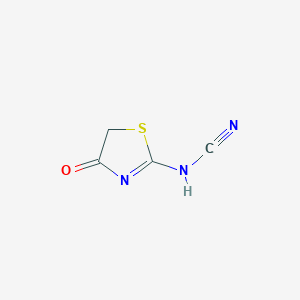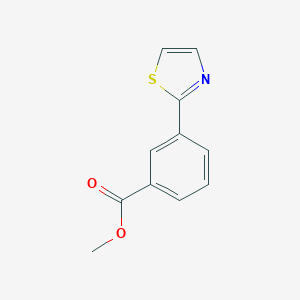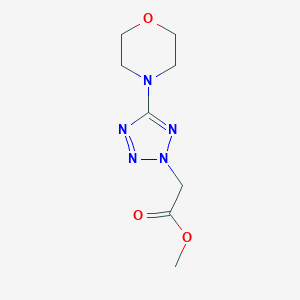
trans-1-Heptenylboronic acid pinacol ester
Vue d'ensemble
Description
Trans-1-Heptenylboronic acid pinacol ester, also known as E-2-(1-Heptenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a chemical compound with the empirical formula C13H25BO2 . It is used as a substrate in palladium-catalyzed cross-coupling reactions with olefins to produce substituted 1,3-dienes .
Molecular Structure Analysis
The molecular structure of trans-1-Heptenylboronic acid pinacol ester consists of a heptenyl group (a seven-carbon chain with one double bond) attached to a boronic acid pinacol ester group . The compound has a molecular weight of 224.15 .Chemical Reactions Analysis
Trans-1-Heptenylboronic acid pinacol ester is used as a substrate in palladium-catalyzed cross-coupling reactions with olefins, resulting in the formation of substituted 1,3-dienes .Physical And Chemical Properties Analysis
Trans-1-Heptenylboronic acid pinacol ester has a refractive index of 1.445 and a density of 0.875 g/mL at 25 °C . It has a boiling point of 73-77 °C at 0.4-0.5 mmHg .Applications De Recherche Scientifique
Palladium-Catalyzed Cross-Coupling
This compound is used as a substrate in palladium-catalyzed cross-coupling reactions with olefins, providing substituted 1,3-dienes . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and materials for organic electronics .
Synthesis of 1,3-Dienes
The compound can be used to synthesize 1,3-dienes . These structures are important in organic chemistry and materials science, as they are found in many natural products and are used in the production of synthetic polymers .
High Selectivity Catalyst
In combination with palladium, trans-1-Heptenylboronic acid pinacol ester can effectively catalyze the carbon-carbon coupling reaction . This reaction is fundamental in organic synthesis, allowing for the formation of complex molecules from simpler precursors .
Material Science Research
Due to its unique properties, this compound can be used in material science research . For example, it can be used in the development of new materials with improved mechanical, thermal, or electrical properties .
Chemical Synthesis
This compound can be used in the synthesis of various other chemicals . Its unique structure allows it to react with a wide range of other compounds, making it a versatile tool in chemical synthesis .
Pharmaceutical Research
Trans-1-Heptenylboronic acid pinacol ester can be used in pharmaceutical research . Its ability to participate in palladium-catalyzed cross-coupling reactions makes it useful in the synthesis of various pharmaceutical compounds .
Mécanisme D'action
Target of Action
It is known to be used as a substrate in palladium-catalyzed cross-coupling reactions . In these reactions, the compound interacts with olefins to produce substituted 1,3-dienes .
Mode of Action
In palladium-catalyzed cross-coupling reactions, trans-1-Heptenylboronic acid pinacol ester interacts with olefins. The boronic ester group in the compound facilitates the coupling reaction, leading to the formation of substituted 1,3-dienes .
Pharmacokinetics
It’s important to note that boronic pinacol esters, in general, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the bioavailability of the compound.
Result of Action
The primary result of the action of trans-1-Heptenylboronic acid pinacol ester is the formation of substituted 1,3-dienes in palladium-catalyzed cross-coupling reactions . These products can have various molecular and cellular effects, depending on their specific structures and functional groups.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of trans-1-Heptenylboronic acid pinacol ester. For instance, the rate of hydrolysis of boronic pinacol esters is strongly influenced by pH . Therefore, the compound’s action and stability could be affected by the pH of the environment in which it is used.
Propriétés
IUPAC Name |
2-[(E)-hept-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BO2/c1-6-7-8-9-10-11-14-15-12(2,3)13(4,5)16-14/h10-11H,6-9H2,1-5H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEDFAYNMNXKGM-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569730 | |
| Record name | 2-[(1E)-Hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1-Heptenylboronic acid pinacol ester | |
CAS RN |
169339-75-7 | |
| Record name | 2-[(1E)-Hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)




![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)

